Potassium trifluoro(4-methoxybutyl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(4-methoxybutyl)boranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(4-methoxybutyl)boranuide typically involves the reaction of 4-methoxybutylboronic acid with potassium fluoride and a trifluoroborate source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through crystallization or other suitable methods to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(4-methoxybutyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or other oxidized products.
Reduction: It can be reduced to form different boron-containing compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts are often employed in cross-coupling reactions, with conditions tailored to the specific reaction requirements.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized boron compounds.
Scientific Research Applications
Potassium trifluoro(4-methoxybutyl)boranuide has a wide range of applications in scientific research, including:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Medicine: It plays a role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which potassium trifluoro(4-methoxybutyl)boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the catalytic cycle involving palladium intermediates. The trifluoroborate group enhances the stability and reactivity of the compound, making it an efficient reagent in these reactions.
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium 4-(trifluoromethyl)phenyltrifluoroborate
Uniqueness
Potassium trifluoro(4-methoxybutyl)boranuide is unique due to its specific functional group arrangement, which imparts distinct reactivity and stability compared to other trifluoroborate compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C5H11BF3KO |
---|---|
Molecular Weight |
194.05 g/mol |
IUPAC Name |
potassium;trifluoro(4-methoxybutyl)boranuide |
InChI |
InChI=1S/C5H11BF3O.K/c1-10-5-3-2-4-6(7,8)9;/h2-5H2,1H3;/q-1;+1 |
InChI Key |
ZHOSAZCNGHXDRI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCCCOC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.